Methyl Octanoate

Biodiesel Renewable Fuel Cetane Number

Flavor/fragrance labs & biodiesel researchers often struggle to source a C8 FAME with verified regulatory clearance. Methyl octanoate (CAS 111-11-5) meets this need: • FEMA 2728 / FDA 21 CFR 172.515 / IFRA compliant for food-contact use (0.1-40 mg/kg). • ≥99% (GC) purity, NIST mass spectra, suitable as quantitative analytical standard. • Cetane number ~55 enhances biodiesel ignition; documented combustion kinetics. In stock, global shipping.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 111-11-5
Cat. No. B045779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Octanoate
CAS111-11-5
SynonymsMethyl Ester Octanoic Acid;  Agnique ME 890;  Caprylic Acid Methyl Ester;  Methyl Caprylate;  Methyl n-Octanoate;  NSC 3710;  Pastel M 8;  Pastell M 08;  Radia 7984;  Uniphat A 20;  Witconol 1095;  Witconol 2309
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC
InChIInChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3
InChIKeyJGHZJRVDZXSNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramSolvent:nonePurity:99%Physical liquid
SolubilityInsoluble in water;  very soluble in alcohol, ether
In water, 64.4 mg/l @ 20 °C
0.0644 mg/mL at 20 °C
soluble in alcohol;  insoluble in wate

Methyl Octanoate: Key Physical and Chemical Properties


Methyl octanoate (CAS 111-11-5), also known as methyl caprylate, is a saturated C8 fatty acid methyl ester (FAME) with molecular formula C₉H₁₈O₂ and molecular weight 158.24 g/mol [1]. It appears as a colorless liquid with a characteristic fruity, winey, orange-citrus odor, a density of 0.877–0.878 g/mL at 20–25°C, and a boiling point of 193–194°C at atmospheric pressure [2]. As a medium-chain methyl ester, it occupies a distinct position between lighter homologs (methyl hexanoate, C7) and heavier homologs (methyl decanoate, C11) in the homologous series, with correspondingly distinct physicochemical and functional properties that govern its suitability for specific applications [3].

Methyl Octanoate: Substitution Limitations and Risks


In-class substitution of methyl octanoate with adjacent homologs—particularly methyl hexanoate (C7) and methyl decanoate (C10), or with ethyl octanoate (C10 ester)—introduces measurable and application-critical deviations in vapor pressure, ignition behavior, biological activity, and regulatory status [1]. The homologous series of saturated FAMEs exhibits non-linear relationships between chain length and key performance parameters: cetane number, vapor pressure, kinematic viscosity, and toxicity profiles all shift materially with each methylene group addition or alcohol substitution [2]. In flavor and fragrance applications, methyl octanoate carries distinct regulatory approvals (FEMA 2728, FDA 21 CFR 172.515, CoE 398) that are not automatically transferable to its analogs [3]. The following quantitative evidence establishes precisely where methyl octanoate demonstrates verifiable differentiation relative to its closest comparators, providing a defensible basis for specification-driven procurement decisions.

Methyl Octanoate: Evidence-Based Differentiation


Cetane Number: Methyl Octanoate vs. Rapeseed Methyl Esters

Methyl octanoate exhibits a cetane number of approximately 55, which is significantly higher than the cetane number of approximately 45 measured for typical commercial rapeseed methyl esters . This 10-unit difference translates directly to improved ignition quality, shorter ignition delay, and more complete combustion in compression-ignition engines. Blending methyl octanoate into diesel fuel formulations can therefore raise the overall cetane rating of the fuel blend, reducing carbon deposit formation and improving cold-start performance [1].

Biodiesel Renewable Fuel Cetane Number Combustion Chemistry

Methyl vs. Ethyl Octanoate: Insecticidal Toxicity

In comparative bioassays on house fly larvae (Musca domestica L.), methyl octanoate demonstrated toxicity and melanogenic action that was consistently greater than that observed for its ethyl ester counterpart, ethyl octanoate [1]. While methyl octanoate and methyl nonanoate were reported as approximately equal in toxicity and melanogenic action in this assay system, ethyl octanoate (along with most other ethyl esters tested) exhibited lower toxicity and lower melanogenic effects than the corresponding methyl analogues [2].

Insect Toxicology Pest Control Bioassay Structure-Activity Relationship

Oxidation Kinetics: Comparison with Larger Methyl Esters

Experimental studies of methyl octanoate oxidation in a jet-stirred reactor (JSR) at atmospheric pressure revealed a distinct kinetic signature: the compound does not exhibit low-temperature reactivity or negative temperature coefficient (NTC) behavior, with hot ignition occurring at approximately 800 K [1]. This behavior contrasts with larger methyl esters (e.g., methyl decanoate and longer-chain FAMEs) that typically display pronounced NTC regions due to more extensive low-temperature peroxy chemistry pathways [2]. The absence of NTC behavior in methyl octanoate makes it a structurally minimal saturated FAME surrogate that still captures key high-temperature biodiesel combustion characteristics without introducing the computational complexity of low-temperature branching pathways [3].

Biodiesel Surrogate Combustion Kinetics Jet-Stirred Reactor Oxidation Mechanism

Vapor Pressure: Methyl Octanoate vs. Adjacent Homologs

Systematic experimental vapor pressure measurements across six saturated FAMEs (methyl hexanoate through methyl hexadecanoate) over the range 1 Pa to 100 kPa establish the precise vapor pressure curve for methyl octanoate relative to its adjacent homologs [1]. At a given temperature, methyl octanoate exhibits vapor pressure values intermediate between the higher-volatility methyl hexanoate (C7) and the lower-volatility methyl decanoate (C10), consistent with the inverse exponential relationship between chain length and vapor pressure [2]. These data enable accurate prediction of distillation behavior, headspace partitioning in flavor applications, and evaporative emissions in fuel formulations [3].

Vapor Pressure Thermophysical Properties Separation Science FAME Characterization

Regulatory: FEMA 2728 Food-Grade Status

Methyl octanoate holds specific regulatory designations including FEMA 2728 (Flavor and Extract Manufacturers Association), FDA 21 CFR 172.515 (permitted for direct addition to food for human consumption), CoE 398 (Council of Europe), and JECFA 173 (Joint FAO/WHO Expert Committee on Food Additives) [1]. Usage in final food products is recommended at concentrations ranging from 0.1 to 40 mg/kg [2]. Additionally, fragrance-grade methyl octanoate follows IFRA (International Fragrance Association) guidelines, with category-specific maximum acceptable concentrations in finished products [3]. These regulatory clearances are compound-specific and do not automatically extend to structurally similar esters such as methyl hexanoate, methyl decanoate, or ethyl octanoate, each of which requires its own regulatory evaluation and approval pathway.

Food Flavoring FEMA GRAS Regulatory Compliance Flavor Formulation

Analytical Standard: High-Purity Grade Available

Methyl octanoate is commercially available as an analytical standard at certified purities of ≥99% (GC) and ≥99.9% (GC) . High-purity analytical standard grades are specifically designated for qualitative identification, quantitative determination, analytical method development and validation, and instrument calibration in food, beverage, alcoholic beverage, flavor and fragrance, and fermentation product analysis [1]. This level of certified purity and accompanying certificate of analysis supports compliance with ISO/IEC 17025 and other laboratory accreditation requirements for reference materials [2].

Analytical Chemistry GC Standard Calibration Method Validation

Methyl Octanoate: Recommended Applications


Biodiesel Cetane Improver and Combustion Surrogate

Given its cetane number of approximately 55—roughly 10 units higher than typical rapeseed methyl esters—methyl octanoate is optimally deployed as a cetane-enhancing blend component in biodiesel formulations, particularly where improved ignition quality and reduced carbon deposit formation are required . Its well-characterized oxidation kinetics in jet-stirred reactors (hot ignition at ~800 K, absence of NTC behavior) further support its use as a computationally tractable saturated FAME surrogate in combustion modeling studies, enabling simplified kinetic mechanism development while preserving essential high-temperature biodiesel combustion characteristics [1].

Flavor and Fragrance: Regulated Food and Consumer Products

Methyl octanoate's FEMA 2728 status, FDA 21 CFR 172.515 clearance, and IFRA compliance make it uniquely suited for flavor and fragrance applications requiring documented regulatory approval for direct food contact or finished consumer product use [2]. With a recommended usage concentration range of 0.1–40 mg/kg in final food products and category-specific IFRA maximum concentration limits for fragrances, it provides a compliant pathway for delivering fruity, winey, orange-citrus aroma notes in regulated markets, a distinction not automatically shared by unapproved structural analogs [3].

GC Analytical Standard for Method Development

The commercial availability of methyl octanoate at certified purities of ≥99% to ≥99.9% (GC) positions it as a reliable analytical reference standard for quantitative analysis in food, beverage, and flavor chemistry laboratories . Its well-documented retention index and mass spectral characteristics (NIST library inclusion) enable confident compound identification in complex volatile matrices, while its intermediate-chain FAME structure makes it a representative calibration standard for broader fatty acid methyl ester profiling in biodiesel and lipidomics applications [4].

Insect Toxicology and Semiochemical Research

For entomological research involving fatty acid esters as bioactive agents, methyl octanoate demonstrates measurable insecticidal and attractant properties that differentiate it from both shorter-chain and ethyl ester analogs. In comparative bioassays, methyl octanoate showed greater toxicity and melanogenic activity toward house fly larvae than ethyl octanoate [5]. Additionally, it has been shown to be as effective as n-nonanal in attracting Galleria mellonella females, suggesting potential as a pest control semiochemical agent [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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